molecular formula C10H8BrFN2S B14757815 5-(2-Bromo-6-fluoro-4-methylphenyl)thiazol-2-amine

5-(2-Bromo-6-fluoro-4-methylphenyl)thiazol-2-amine

Cat. No.: B14757815
M. Wt: 287.15 g/mol
InChI Key: CDHCCBGBFUIHPF-UHFFFAOYSA-N
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Description

5-(2-Bromo-6-fluoro-4-methylphenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a bromo, fluoro, and methyl group on the phenyl ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-6-fluoro-4-methylphenyl)thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-6-fluoro-4-methylaniline with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-6-fluoro-4-methylphenyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the thiazole ring .

Scientific Research Applications

5-(2-Bromo-6-fluoro-4-methylphenyl)thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Bromo-6-fluoro-4-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Properties

Molecular Formula

C10H8BrFN2S

Molecular Weight

287.15 g/mol

IUPAC Name

5-(2-bromo-6-fluoro-4-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H8BrFN2S/c1-5-2-6(11)9(7(12)3-5)8-4-14-10(13)15-8/h2-4H,1H3,(H2,13,14)

InChI Key

CDHCCBGBFUIHPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C2=CN=C(S2)N)F

Origin of Product

United States

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